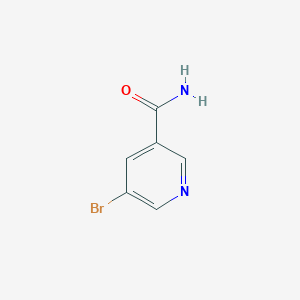
5-Bromonicotinamide
Vue d'ensemble
Description
5-Bromonicotinamide est un composé organique appartenant à la classe des nicotinamides. Ce sont des composés aromatiques hétérocycliques contenant un cycle pyridine substitué en position 3 par un groupe carboxamide. La formule moléculaire du this compound est C₆H₅BrN₂O, et sa masse moléculaire est de 201,02 g/mol .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le 5-Bromonicotinamide peut être synthétisé par diverses méthodes. Une méthode courante implique la bromation de la nicotinamide. La réaction implique généralement l'utilisation de brome ou d'un agent bromant en présence d'un solvant et d'un catalyseur appropriés. Les conditions de réaction, telles que la température et le temps de réaction, sont optimisées pour atteindre un rendement et une pureté élevés .
Méthodes de Production Industrielle : Dans les milieux industriels, la production de this compound peut impliquer des processus de bromation à grande échelle avec une surveillance et un contrôle continus des paramètres de réaction. L'utilisation d'équipements de pointe et d'automatisation assure la constance de la qualité et l'efficacité de la production .
Analyse Des Réactions Chimiques
Types de Réactions : Le 5-Bromonicotinamide subit diverses réactions chimiques, notamment :
Réactions de Substitution : L'atome de brome dans le this compound peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactions d'Oxydation et de Réduction : Le composé peut subir une oxydation pour former des oxydes correspondants ou une réduction pour former des amines.
Réactions de Couplage : Il peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et Conditions Communs :
Réactions de Substitution : Réactifs comme l'azoture de sodium ou le thiocyanate de potassium dans des solvants polaires.
Réactions d'Oxydation : Agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réactions de Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire diverses nicotinamides substituées, tandis que les réactions d'oxydation et de réduction peuvent produire des oxydes ou des amines correspondants .
4. Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris l'inhibition enzymatique et l'interaction avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que les propriétés anticancéreuses ou antimicrobiennes.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques
5. Mécanisme d'Action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Une cible connue est l'enzyme NAD(P)(+)-arginine ADP-ribosyltransférase, où le this compound agit comme un inhibiteur. Cette interaction affecte diverses voies et processus cellulaires, conduisant aux effets biologiques observés .
Composés Similaires :
Nicotinamide : Un composé parent de structure similaire mais sans la substitution par le brome.
5-Chloronicotinamide : Un composé similaire avec un atome de chlore au lieu du brome.
5-Fluoronicotinamide : Un composé apparenté avec une substitution par un atome de fluor.
Unicité : Le this compound est unique en raison de sa substitution spécifique par le brome, qui lui confère des propriétés chimiques et biologiques distinctes. Cette substitution peut influencer sa réactivité, sa solubilité et son interaction avec les cibles moléculaires, ce qui la rend précieuse pour des applications de recherche spécifiques .
Applications De Recherche Scientifique
5-Bromonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Bromonicotinamide involves its interaction with specific molecular targets. One known target is the enzyme NAD(P)(+)-arginine ADP-ribosyltransferase, where this compound acts as an inhibitor. This interaction affects various cellular pathways and processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Nicotinamide: A parent compound with similar structure but without the bromine substitution.
5-Chloronicotinamide: A similar compound with a chlorine atom instead of bromine.
5-Fluoronicotinamide: A related compound with a fluorine atom substitution.
Uniqueness: 5-Bromonicotinamide is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, solubility, and interaction with molecular targets, making it valuable for specific research applications .
Propriétés
IUPAC Name |
5-bromopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQRXZIMSKLRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182890 | |
| Record name | Nicotinamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28733-43-9 | |
| Record name | 5-Bromonicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28733-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028733439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromonicotinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicotinamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMONICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCT9J0CUP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has 5-bromonicotinamide been explored for medical applications?
A2: While not a drug itself, this compound has shown promise as a precursor for developing diagnostic tools. One study successfully synthesized 5-[123I]iodonicotinamide using this compound through halogen exchange iodination. [] This radiolabeled compound was then investigated for its potential as a brain imaging agent in rats. Results showed rapid brain uptake and clearance through the kidneys, suggesting that 5-[123I]iodonicotinamide, derived from this compound, could be useful for brain imaging. [] Further research is needed to explore its clinical applications fully.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)
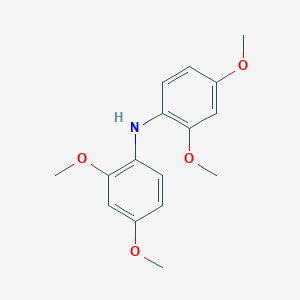
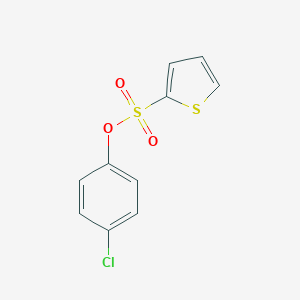
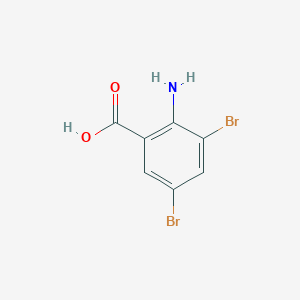
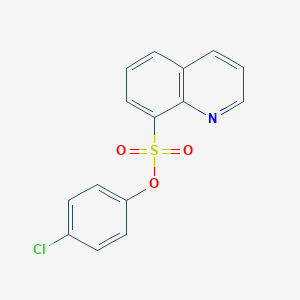
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)
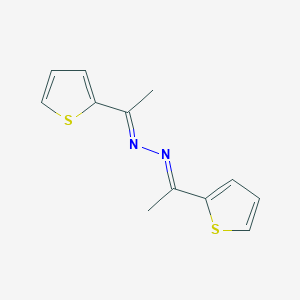
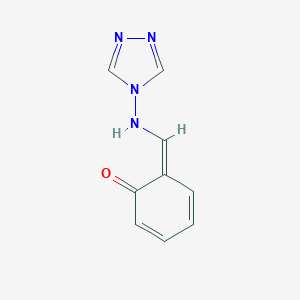
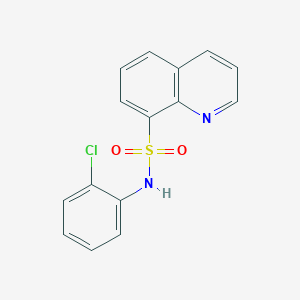
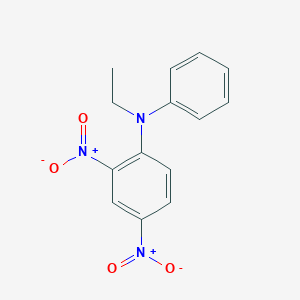
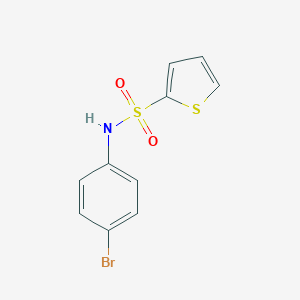
![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
![Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate](/img/structure/B182894.png)
